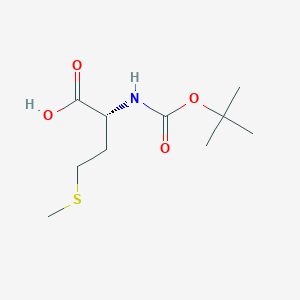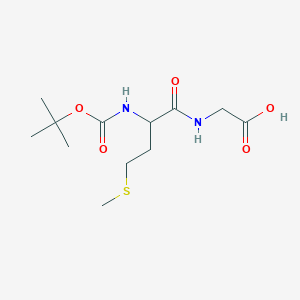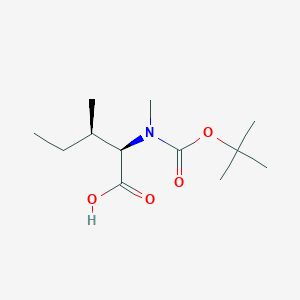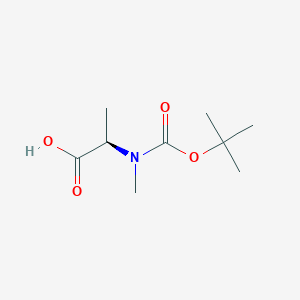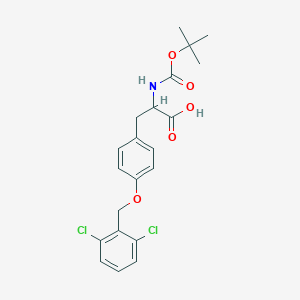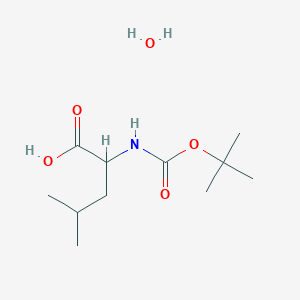
Boc-D-Asp(OBzl)-OH
Overview
Description
Boc-D-Asp(OBzl)-OH, also known as Boc-D-aspartic acid 4-benzyl ester, is a derivative of aspartic acid commonly utilized in Boc Solid Phase Peptide Synthesis . It has a linear formula of C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H .
Synthesis Analysis
This compound is used as a building block for solid phase peptide synthesis . The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H . It has a molecular weight of 323.34 g/mol .Chemical Reactions Analysis
This compound is used in Boc solid-phase peptide synthesis, a type of chemical reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.34 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Transesterification and Amide cis-trans Isomerization : Boc-D-Asp(OBzl)-OH has been used in the study of transesterification and amide cis-trans isomerization in metal complexes. The compound contains different carbonyl groups which exhibit varying reactivities. Such studies are crucial in understanding the chemical behavior of amino acid derivatives in different environments and their potential applications in catalysis and material science (Niklas, Zahl, & Alsfasser, 2007).
Synthesis of Linear, Cyclic, and Polypeptides : this compound has been involved in the synthesis of various peptide structures, which are important in the study of protein structure and function. The ability to synthesize complex peptides aids in the development of novel pharmaceuticals and biomaterials (Nishi & Nakajima, 1982).
Cross-Linking in Peptide Dimerization : This compound has been used in creating cross-linked peptides for receptor affinity purification. Such techniques are vital in biochemistry and molecular biology for studying protein interactions and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).
Peptide Synthesis for Biological Studies : this compound has played a role in synthesizing peptides that mimic biological molecules, such as thymosin alpha 1. This is crucial in understanding how proteins function in the body, and such peptides have potential therapeutic applications (Mokotoff & Patchornik, 2009).
Development of Synthetic Methodologies : Research has also focused on improving the synthetic methodologies involving this compound, which is essential for the efficient and cost-effective production of peptides for research and therapeutic use (Englund, Gopi, & Appella, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-Asp(OBzl)-OH is an aspartic acid derivative . Aspartic acid is a non-essential amino acid, which plays a crucial role in the biosynthesis of proteins.
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The solubility of the compound in ethanol has been reported , which could potentially impact its bioavailability.
Result of Action
As an aspartic acid derivative, it may influence various physiological processes, including hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51186-58-4 | |
| Record name | (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





